molecular formula C12H14N2S B122835 N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea CAS No. 155304-03-3

N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea

Cat. No. B122835
M. Wt: 218.32 g/mol
InChI Key: WWPVGOPELPQJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea, also known as BMPT, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to have promising effects on various biochemical and physiological processes, making it a valuable tool for researchers in multiple fields.

Mechanism Of Action

N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea functions as a competitive inhibitor, binding to the active site of target enzymes and preventing their activity. This mechanism of action has been well-characterized in studies involving tyrosinase inhibition, as well as in other systems.

Biochemical And Physiological Effects

N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to have a variety of effects on biochemical and physiological processes. In addition to its inhibition of tyrosinase, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea a potentially useful tool in the study of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea is its specificity for certain enzymes and proteins, making it a valuable tool for targeted inhibition studies. However, it is important to note that N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea may not be effective in all systems and may have off-target effects that need to be carefully considered.

Future Directions

There are many potential future directions for research involving N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea. One area of interest is the development of more potent and selective inhibitors based on the N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea scaffold. Additionally, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea could be used in combination with other inhibitors or drugs to explore synergistic effects. Finally, the use of N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea in animal models could provide valuable information on its potential therapeutic applications.

Synthesis Methods

N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-methylphenyl isothiocyanate with butadiene. This reaction yields the intermediate compound N-(4-methylphenyl)thiourea, which is then reacted with acetylene to produce the final product, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea.

Scientific Research Applications

N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been used in numerous scientific studies due to its ability to inhibit the activity of certain enzymes and proteins. For example, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This makes N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea a potentially useful tool in the study of skin pigmentation and related disorders.

properties

CAS RN

155304-03-3

Product Name

N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C12H14N2S/c1-3-4-9-14(12(13)15)11-7-5-10(2)6-8-11/h4-8H,1,9H2,2H3,(H2,13,15)

InChI Key

WWPVGOPELPQJIU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC=C=C)C(=S)N

Canonical SMILES

CC1=CC=C(C=C1)N(CC=C=C)C(=S)N

synonyms

Thiourea, N-2,3-butadienyl-N-(4-methylphenyl)- (9CI)

Origin of Product

United States

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